Cas no 1805268-85-2 (3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine)
3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine
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- Inchi: 1S/C7H5ClF2N2O2/c1-3-6(8)4(7(9)10)2-5(11-3)12(13)14/h2,7H,1H3
- InChI Key: GUCXWIOQDBNIBU-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NC(=CC=1C(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- XLogP3: 2.7
- Topological Polar Surface Area: 58.7
3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051643-1g |
3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine |
1805268-85-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine
3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine: A Comprehensive Overview
The compound with CAS No. 1805268-85-2, commonly referred to as 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine, is a highly specialized organic chemical. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple substituents, including a chlorine atom, a difluoromethyl group, and a nitro group, makes this compound unique in terms of its chemical properties and potential applications.
The pyridine ring serves as the central framework of this molecule, with substituents attached at specific positions to influence its reactivity and stability. The chlorine atom at position 3 introduces electron-withdrawing effects, which can enhance the electrophilicity of the ring. Meanwhile, the difluoromethyl group at position 4 contributes additional electron-withdrawing effects due to the electronegativity of fluorine atoms. The methyl group at position 2 provides steric hindrance and can influence the molecule's solubility and reactivity. Finally, the nitro group at position 6 is a strong electron-withdrawing group that significantly impacts the electronic properties of the molecule.
Recent studies have highlighted the importance of such substituted pyridines in various fields, including pharmaceuticals, agrochemicals, and materials science. For instance, researchers have explored the potential of 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine as a precursor for synthesizing bioactive compounds. Its unique electronic structure makes it an ideal candidate for generating molecules with desired pharmacokinetic properties.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, electrophilic substitution, and oxidation reactions. The strategic placement of substituents requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process.
The physical and chemical properties of 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine are critical for its applications. Its melting point, boiling point, solubility in various solvents, and stability under different conditions have been extensively studied. These properties not only influence its handling and storage but also determine its suitability for specific industrial or laboratory uses.
One of the most promising areas for this compound is in drug discovery. The presence of multiple functional groups allows for extensive modification to target specific biological pathways. For example, researchers have investigated its potential as an anti-inflammatory agent or an antimicrobial compound. The nitro group's ability to act as a leaving group in certain reactions further enhances its versatility in medicinal chemistry.
In addition to pharmaceutical applications, 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine has shown potential in agrochemicals. Its ability to interact with enzymes or receptors in plants or pests makes it a candidate for developing pesticides or herbicides with improved efficacy and reduced environmental impact.
The environmental impact of this compound is another area of interest. Studies have been conducted to assess its biodegradability and toxicity levels. Understanding these aspects is crucial for ensuring safe handling and disposal practices in industrial settings.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine. Quantum mechanical calculations have helped predict its reactivity towards various nucleophiles or electrophiles, aiding in the design of more efficient synthetic routes.
In conclusion, 3-Chloro-4-(difluoromethyl)-2-methyl-6-nitropyridine (CAS No. 1805268-85-2) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool in modern chemical research and development.
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